Alkyne-SS-COOH
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Overview
Description
Alkyne-SS-COOH is a compound containing an alkyne group and a carboxylic acid group. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkyne-SS-COOH can be synthesized through various methods. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves the elimination of hydrogen halide (HX) from the dihalide to form the alkyne.
Industrial Production Methods
Industrial production of alkynes, including this compound, often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and high temperatures is common to facilitate the reaction and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
Alkyne-SS-COOH undergoes various chemical reactions, including:
Addition Reactions: Alkynes can undergo addition reactions where the triple bond is broken, and new single bonds are formed.
Oxidation Reactions: Alkynes can be oxidized to form carboxylic acids.
Substitution Reactions: Alkynes can participate in nucleophilic substitution reactions, where the alkyne acts as a nucleophile.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H₂) and a catalyst such as palladium or platinum.
Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄).
Substitution: Sodium amide (NaNH₂) in ammonia (NH₃).
Major Products
Hydrogenation: Alkanes.
Oxidation: Carboxylic acids.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
Alkyne-SS-COOH has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Utilized in the labeling and tracking of biomolecules in biological systems.
Medicine: Employed in the development of drug delivery systems and targeted therapies.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Alkyne-SS-COOH involves its alkyne group participating in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Comparison with Similar Compounds
Similar Compounds
Acetylene (Ethyne): The simplest alkyne with the formula C₂H₂.
Propargyl Alcohol: Contains both an alkyne and an alcohol group.
Phenylacetylene: Contains an alkyne group attached to a phenyl ring.
Uniqueness
Alkyne-SS-COOH is unique due to its combination of an alkyne group and a carboxylic acid group, making it highly versatile for various chemical reactions and applications. Its ability to participate in click chemistry reactions sets it apart from other alkynes .
Properties
Molecular Formula |
C10H15NO3S2 |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C10H15NO3S2/c1-2-3-4-9(12)11-6-8-16-15-7-5-10(13)14/h1H,3-8H2,(H,11,12)(H,13,14) |
InChI Key |
PRQQEPIGIRGLBU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)NCCSSCCC(=O)O |
Origin of Product |
United States |
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